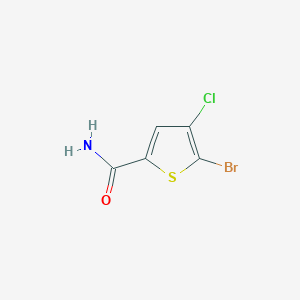

5-Bromo-4-chlorothiophene-2-carboxamide

CAS No.: 2344686-05-9

Cat. No.: VC7458959

Molecular Formula: C5H3BrClNOS

Molecular Weight: 240.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2344686-05-9 |

|---|---|

| Molecular Formula | C5H3BrClNOS |

| Molecular Weight | 240.5 |

| IUPAC Name | 5-bromo-4-chlorothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C5H3BrClNOS/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H2,8,9) |

| Standard InChI Key | SOVQUIBPLISDST-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1Cl)Br)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

5-Bromo-4-chlorothiophene-2-carboxamide belongs to the thiophene carboxamide family, a class of sulfur-containing heterocycles. Its IUPAC name, 5-bromo-4-chlorothiophene-2-carboxamide, reflects the substitution pattern on the thiophene ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 2344686-05-9 | |

| Molecular Formula | C<sub>5</sub>H<sub>3</sub>BrClNOS | |

| Molecular Weight | 240.5 g/mol | |

| SMILES | C1=C(SC(=C1Cl)Br)C(=O)N | |

| InChIKey | SOVQUIBPLISDST-UHFFFAOYSA-N |

The planar thiophene ring facilitates π-π stacking interactions, while the electron-withdrawing halogens (Br, Cl) and carboxamide group (-CONH<sub>2</sub>) influence its electronic distribution. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous halogenated thiophenes adopt a nearly planar geometry, with halogen atoms occupying orthogonal positions to minimize steric strain.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 5-bromo-4-chlorothiophene-2-carboxamide typically involves sequential halogenation and carboxamide formation (Figure 1). A representative pathway includes:

-

Halogenation of Thiophene-2-carboxylic Acid: Bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by chlorination at position 4 with sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>).

-

Carboxamide Formation: Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC·HCl) and coupling with ammonium hydroxide.

Figure 1: Synthetic route for 5-bromo-4-chlorothiophene-2-carboxamide.

(Schematic diagram illustrating halogenation and amidation steps; adapted from.)

Industrial Production

Industrial processes prioritize cost-effectiveness and scalability. Continuous flow reactors are employed for halogenation steps, ensuring precise temperature control (40–60°C) and reduced byproduct formation. Post-synthesis purification often involves recrystallization from ethanol/water mixtures, yielding >95% purity.

Electronic and Reactivity Profiles

Electronic Effects of Halogen Substituents

The bromine and chlorine atoms exert strong electron-withdrawing effects via inductive mechanisms, polarizing the thiophene ring. Density functional theory (DFT) calculations on analogous compounds reveal:

-

Reduced electron density at the 2-position carboxamide group, enhancing electrophilicity for nucleophilic attacks.

-

Stabilization of the thiophene ring’s highest occupied molecular orbital (HOMO) by ~0.3 eV compared to non-halogenated analogs.

Reactivity in Substitution Reactions

The compound’s halogen atoms participate in cross-coupling reactions, enabling diversification of the thiophene core. For example:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed substitution of bromine with aryl boronic acids to generate biaryl derivatives.

-

Nucleophilic Aromatic Substitution: Displacement of chlorine by amines or alkoxides under basic conditions.

Research Gaps and Future Directions

Unexplored Pharmacological Targets

The compound’s potential as a kinase inhibitor or antimicrobial agent remains untested. Molecular docking studies suggest affinity for cyclin-dependent kinases (CDKs), warranting experimental validation.

Synthetic Methodology Innovations

Future work could explore:

-

Photocatalytic C-H halogenation to streamline synthesis.

-

Enzymatic amidation for greener carboxamide formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume